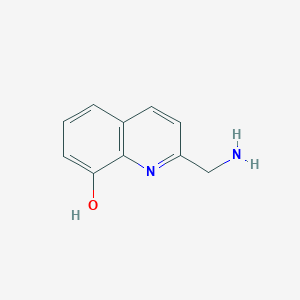

2-(Aminomethyl)quinolin-8-ol

Übersicht

Beschreibung

2-(Aminomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyridine ring. This compound has a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol . Quinoline derivatives, including this compound, are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Aminomethyl)quinolin-8-ol, can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions, followed by cyclization and oxidation steps.

In recent years, modern synthetic methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have been developed to improve the efficiency and environmental sustainability of quinoline synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired properties of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)quinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Activity

2-(Aminomethyl)quinolin-8-ol exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This property is particularly valuable in addressing antibiotic resistance in various pathogens .

Antiviral Properties

Research indicates that this compound may also possess antiviral activities. Its structural features allow it to interact with viral components, potentially inhibiting viral replication and infection processes.

Anticancer Potential

The compound has shown promise in anticancer research. It can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways associated with cancer progression. Several studies have reported its efficacy against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Medicinal Applications

Therapeutic Uses

Quinoline derivatives, including this compound, are being investigated for their therapeutic applications in treating diseases such as malaria and cancer. The compound's ability to chelate metal ions enhances its therapeutic potential by modulating metal-dependent biological processes .

Metal Chelation

The chelating ability of this compound allows it to form stable complexes with metal ions, which is crucial in treating metal overload conditions (e.g., iron overload disorders). This property is particularly relevant in neurodegenerative diseases where metal imbalance is implicated .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in producing dyes and pigments due to its chemical stability and reactivity. The compound's unique structure allows for various modifications that can enhance color properties and application versatility .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways within biological systems. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

2-(Aminomethyl)quinolin-8-ol can be compared with other similar quinoline derivatives to highlight its unique properties and applications. Some of the similar compounds include:

Quinoline-8-ol: Known for its antimicrobial and antifungal properties.

2-Methylquinoline: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

8-Hydroxyquinoline: Widely used as a chelating agent and in the production of antiseptics and disinfectants.

The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical modifications and applications in various fields .

Biologische Aktivität

2-(Aminomethyl)quinolin-8-ol, also known by its CAS number 17018-81-4, is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline backbone with an amino group attached to the methylene carbon. This structural feature is crucial for its biological activity, particularly in metal ion chelation and antimicrobial properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid replication.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values against selected microbial strains, indicating its potential as an antimicrobial agent .

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). Its ability to chelate metal ions such as copper and zinc plays a significant role in reducing amyloid-beta toxicity, a hallmark of AD pathology.

Mechanism of Action:

- Metal Chelation: The compound effectively binds transition metals, preventing their involvement in oxidative stress pathways.

- Inhibition of Aβ Aggregation: Studies have demonstrated that it can inhibit the aggregation of amyloid-beta peptides, thereby mitigating neurotoxicity .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its neuroprotective effects. It scavenges free radicals and reduces oxidative stress in neuronal cells.

| Assay Type | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

These results indicate that this compound can effectively neutralize free radicals, highlighting its potential as an antioxidant .

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotection in AD Models:

-

Antimicrobial Efficacy:

- In vitro studies showed that formulations containing this compound significantly inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic therapies .

Eigenschaften

IUPAC Name |

2-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRNQNYGXBRTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344856 | |

| Record name | 2-(aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-81-4 | |

| Record name | 2-(aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.